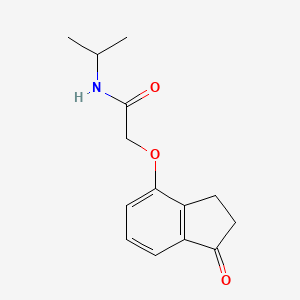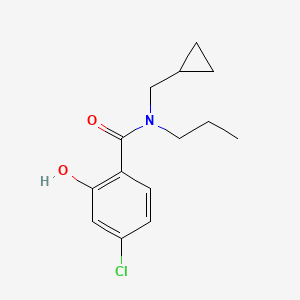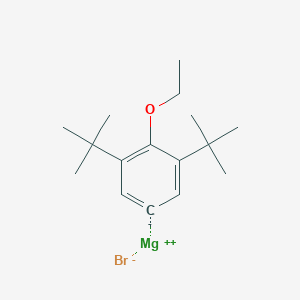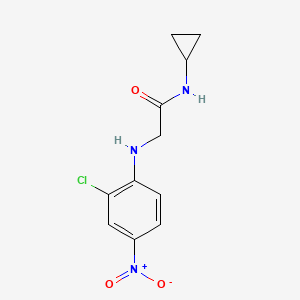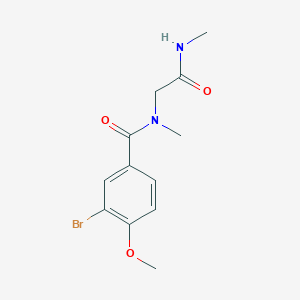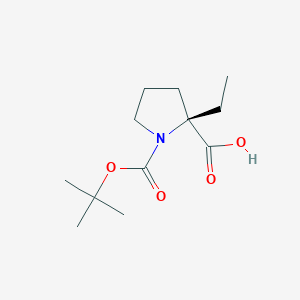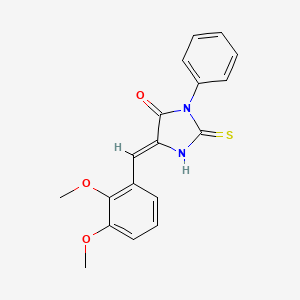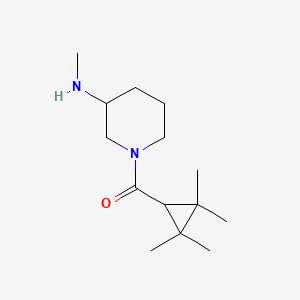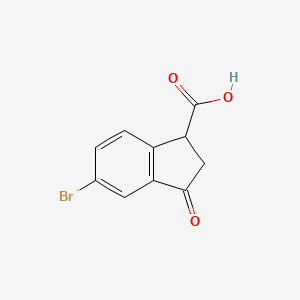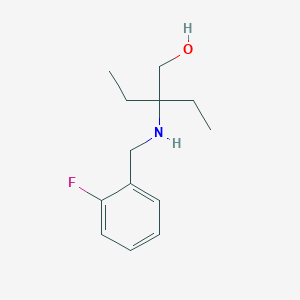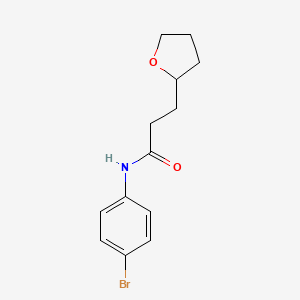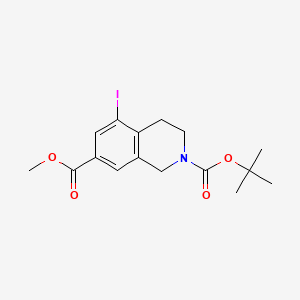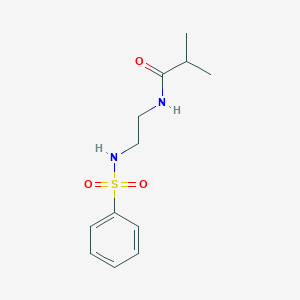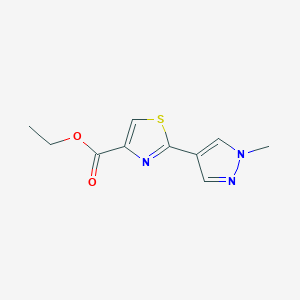![molecular formula C6H11NO B14898234 5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)
5-Azaspiro[2.4]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[2.4]heptan-1-ol is a spirocyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods exist for synthesizing 5-Azaspiro[2.4]heptan-1-ol. One notable method involves the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate, which serves as an intermediate. This method utilizes readily available raw materials and follows a straightforward process, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of this compound typically involves optimizing reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product with high optical purity .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
5-Azaspiro[2.4]heptan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to enzyme inhibition or modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-6-one: This compound shares a similar spirocyclic structure but differs in the functional group attached to the ring.
5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic acid: Another related compound with a carboxylic acid group, used in different synthetic applications.
Uniqueness
5-Azaspiro[2.4]heptan-1-ol is unique due to its specific combination of a spirocyclic structure and an alcohol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-2-ol |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(5)1-2-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
OASDWVGVFKSVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


